molecular formula C8H9NO3S B6267425 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid CAS No. 240128-18-1

2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid

Cat. No. B6267425
CAS RN: 240128-18-1
M. Wt: 199.2
InChI Key:
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Description

2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the CAS Number: 240128-18-1 . Its molecular weight is 199.23 . The IUPAC name of this compound is ({[(Z)-1-(2-thienyl)ethylidene]amino}oxy)acetic acid .


Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction . This reaction is a suitable synthetic strategy leading to platforms highly prone to further chemical modifications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4,9H,1,5H2,(H,10,11) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used as a chemical platform to develop inhibitors for mPGES-1, a glutathione-dependent enzyme . The compound showed selective inhibitory activity against mPGES-1 in the low micromolar range .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.23 . More detailed physical and chemical properties are not available in the retrieved information.

Mechanism of Action

The compound acts as an inhibitor for mPGES-1, a glutathione-dependent enzyme . This enzyme is involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, atherosclerosis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid involves the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then reacted with ethyl chloroacetate to form the ethyl ester. The ester is then hydrolyzed to form the carboxylic acid, which is then coupled with 1-(2-aminoethyl)piperazine to form the final product.", "Starting Materials": [ "Thiophene-2-carbaldehyde", "Hydroxylamine hydrochloride", "Ethyl chloroacetate", "1-(2-aminoethyl)piperazine" ], "Reaction": [ "Thiophene-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.", "The oxime is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester.", "The ester is then hydrolyzed using a strong base such as sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then coupled with 1-(2-aminoethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid." ] }

CAS RN

240128-18-1

Product Name

2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid

Molecular Formula

C8H9NO3S

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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